Ranatuerin-2PRb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDTFKGVAKGVAKDLAVHMLENLKCKMTGC |
Origin of Product |
United States |
Origin, Isolation, and Biosynthetic Pathways of Ranatuerin 2prb
The journey to understanding Ranatuerin-2PRb begins with its isolation from its natural source. The primary method for obtaining this and other antimicrobial peptides from amphibians involves the collection of their skin secretions.
Methodologies for Isolation and Purification from Amphibian Skin Secretions (e.g., Rana pretiosa, Rana pipiens, Amolops wuyiensis)
The isolation of ranatuerin peptides, including this compound, from the skin of frogs such as the Oregon spotted frog (Rana pretiosa), the northern leopard frog (Rana pipiens), and the Wuyi torrent frog (Amolops wuyiensis) follows a well-established protocol. The process begins with the induction of peptide secretion. A common and effective method is the mild electrical stimulation of the dorsal skin surface or the administration of norepinephrine, which prompts the granular glands to release their contents. researchgate.netnsf.gov The collected secretions, a complex mixture of bioactive molecules, are then typically washed from the skin with deionized water, snap-frozen in liquid nitrogen, and lyophilized (freeze-dried) to preserve the integrity of the peptides for subsequent analysis. mdpi.com
The purification of this compound from the lyophilized crude secretion is achieved through chromatographic techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of this process. The crude material is dissolved in a suitable acidic buffer and subjected to RP-HPLC, often using a C4 or C18 column. The peptides are then separated based on their hydrophobicity, with a gradient of an organic solvent like acetonitrile (B52724) in aqueous trifluoroacetic acid. Fractions are collected and their absorbance is monitored, typically at 214 nm, to detect the peptide bonds. Each fraction is then analyzed by mass spectrometry to identify the molecular masses of the contained peptides. Fractions containing a peptide with the mass corresponding to this compound are then subjected to further rounds of purification on different RP-HPLC columns (e.g., C8, phenyl) until the peptide is isolated in a pure form. researchgate.net
While this compound has been successfully isolated from Rana pretiosa nsf.gov, research on the skin secretions of Rana pipiens has led to the identification and cloning of a related peptide, Ranatuerin-2Pb nih.govnih.gov. Similarly, studies on Amolops wuyiensis have resulted in the isolation of other members of the ranatuerin-2 (B1576050) family, such as Ranatuerin-2-AW, but not specifically this compound. mdpi.comnih.gov
Molecular Cloning and Characterization of cDNA Precursors Encoding this compound
To understand the biosynthesis of this compound, researchers employ molecular cloning techniques to isolate and sequence the complementary DNA (cDNA) that encodes it. This provides the blueprint for the peptide's production within the frog's skin glands.
The process, often referred to as 'shotgun' cloning, begins with the extraction of messenger RNA (mRNA) from the lyophilized skin secretions or skin tissue. nih.govnih.gov This mRNA is then used as a template for reverse transcription to create a cDNA library. Using a technique called 3'-RACE (Rapid Amplification of cDNA Ends), a degenerate primer designed to target conserved regions of the signal peptide sequence of antimicrobial peptide precursors is used in conjunction with a universal primer to amplify the cDNAs of interest. nih.gov
The amplified cDNA products are then cloned into a plasmid vector and sequenced. Analysis of the nucleotide sequence reveals the open reading frame (ORF) that encodes the this compound precursor protein. This precursor, like those of other ranatuerin-2 peptides, typically exhibits a conserved architecture. mdpi.comnih.gov It consists of:
A highly conserved N-terminal signal peptide of approximately 22 amino acids, which directs the nascent polypeptide into the secretory pathway.
An acidic spacer peptide region.
A propeptide convertase processing site , often a pair of basic amino acid residues like lysine-arginine (-KR-), which is recognized by enzymes that cleave the precursor to release the mature peptide. nih.govnih.gov
The C-terminal sequence of the mature this compound peptide .
A full-length cDNA encoding Ranatuerin-2Pb from Rana pipiens has been successfully cloned and its precursor structure characterized, revealing these typical features. nih.gov Similarly, the cDNA precursor for a ranatuerin-2 peptide from Amolops wuyiensis has been cloned and found to have a comparable organization. mdpi.com The nucleotide sequence for a this compound transcript has been deposited in the GenBank database under the accession number JQ511835, likely originating from studies on Rana pretiosa. int-res.com
Table 1: Characteristics of Ranatuerin-2 Peptide Precursors from Different Frog Species
| Feature | Ranatuerin-2Pb (Rana pipiens) nih.gov | Ranatuerin-2-AW (Amolops wuyiensis) mdpi.com |
|---|---|---|
| Signal Peptide Length | 22 amino acids | 22 amino acids |
| Acidic Spacer Region | Present | Present |
| Processing Site | -KR- | -KR- |
| Mature Peptide Length | 34 amino acids | 29 amino acids |
Gene Expression Analysis and Transcriptional Regulation of this compound Biosynthesis
The study of gene expression provides insights into where and when this compound is produced, and how its synthesis is controlled. While direct studies on the transcriptional regulation of the this compound gene are limited, research on related peptides and species offers valuable clues.
Gene expression analysis can be performed using techniques like quantitative PCR (qPCR) on RNA extracted from various tissues to determine the relative abundance of this compound transcripts. int-res.com For instance, a study on the American bullfrog, Rana catesbeiana, examined the expression levels of various antimicrobial peptide transcripts, including one for Ranatuerin-2PRc, in different tissues such as the back skin, tail fin, olfactory epithelium, and liver. nih.gov Such studies can reveal if the expression is tissue-specific or induced by certain stimuli. The same study found that the gene for Ranatuerin-2PRc is composed of three exons. nih.gov
The regulation of antimicrobial peptide gene expression in frogs is a complex process. In some frog species, the promoter regions of antimicrobial peptide genes contain binding sites for transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov This suggests that the transcription of these genes, and by extension potentially this compound, could be triggered by signaling pathways that are activated in response to infection or inflammation. nih.gov For example, the presence of pathogen-associated molecular patterns (PAMPs), such as components of bacterial cell walls, can initiate a signaling cascade that leads to the activation of NF-κB and subsequent transcription of antimicrobial peptide genes. nih.gov However, more research is needed to specifically elucidate the transcriptional regulatory mechanisms governing this compound biosynthesis.
Advanced Structural Elucidation and Characterization of Ranatuerin 2prb
Primary Sequence Analysis and Identification of Conserved Motifs (e.g., Rana Box)
The primary structures of ranatuerin-2 (B1576050) peptides, including Ranatuerin-2PRb, show considerable variability. mdpi.com However, a key conserved feature is the "Rana box," a cyclic domain at the C-terminus formed by a disulfide bridge between two cysteine residues. imrpress.commdpi.com This motif is common in several families of frog skin antimicrobial peptides. mdpi.com While the primary sequences are diverse, peptides within the ranatuerin-2 family often share a conserved GVAKGVAK tandem motif located centrally before the Rana box. researchgate.net
The cDNA of ranatuerin-2 peptides has been cloned from the skin secretions of various frog species, revealing a precursor structure that includes a signal peptide, an acidic propeptide region, and the mature peptide sequence. nih.govnih.gov The mature peptide is cleaved from the precursor at a specific processing site. nih.gov
Table 1: Physicochemical Properties of Ranatuerin-2Pb and its Analogues
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 |
| RPa | +3 | 0.540 | Not Specified |
| RPb | +3 | 0.613 | Not Specified |
Data sourced from a study on Ranatuerin-2Pb from Rana pipiens. nih.gov
Secondary and Tertiary Structure Determination
The three-dimensional structure of this compound is crucial for its biological activity. The peptide is known to adopt an amphipathic alpha-helical conformation, a common feature of many antimicrobial peptides, which facilitates their interaction with and disruption of microbial membranes. imrpress.comnih.gov
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism)
Spectroscopic techniques are instrumental in determining the secondary structure of peptides like this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to analyze the secondary structure of peptides in different environments. fda.gov For ranatuerin peptides, CD spectra typically show a random coil conformation in aqueous solution and a transition to a predominantly α-helical structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE). nih.govnih.gov The characteristic negative peaks at approximately 208 and 222 nm in the CD spectrum are indicative of α-helical content. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution information about the three-dimensional structure of molecules in solution. fda.govrockefeller.edu Two-dimensional NMR techniques can be used to determine the tertiary structure of peptides, including the spatial arrangement of amino acid residues and the conformation of the peptide backbone. researchgate.net This powerful tool helps in understanding the precise folding of this compound.
Computational Modeling for Conformational Prediction (e.g., Helix-Turn-Helix Motif, Amphipathic Alpha-Helix)
Computational modeling serves as a valuable tool to predict and visualize the three-dimensional structure of peptides. nih.govmdpi.com
Helical Wheel Projections: These models are used to visualize the amphipathic nature of α-helices, showing the distribution of hydrophobic and hydrophilic residues. nih.gov In ranatuerin peptides, the hydrophobic residues are typically clustered on one face of the helix, while the charged and polar residues are on the opposite face, which is critical for their membrane-disrupting activity. nih.gov
Ab Initio Modeling: Software like PEP-FOLD can be used to predict the secondary and tertiary structures of peptides from their primary sequence. nih.govunits.it These predictions often show ranatuerin peptides adopting a helix-turn-helix motif, with the C-terminal Rana box forming a distinct structural domain. nih.gov The predicted structures can then be visualized using molecular graphics programs like PyMOL. nih.gov
Disulfide Bridge Characterization and its Role in Structural Integrity
Interestingly, studies on some ranatuerin-2 peptides have shown that the removal of the disulfide bridge and the Rana box does not always abolish their antimicrobial activity, suggesting that for certain peptides in this family, the linear α-helical portion is the primary determinant of this specific biological function. mdpi.com However, the cyclic domain can be indispensable for other activities, such as antiproliferative effects. mdpi.com
Post-Translational Modifications and Their Structural Implications
Post-translational modifications (PTMs) are enzymatic alterations to proteins after their synthesis, which can significantly impact their structure and function. rapidnovor.comnih.govfrontiersin.orgthermofisher.com
Proteolytic Cleavage: As mentioned earlier, ranatuerin-2 peptides are synthesized as larger precursors and undergo proteolytic cleavage to release the mature, active peptide. nih.govnih.gov This is a common PTM for many secreted peptides. abcam.com
C-terminal Amidation: While not explicitly detailed for this compound in the provided context, C-terminal amidation is a frequent PTM in antimicrobial peptides that can enhance their activity and stability. mdpi.com
Disulfide Bond Formation: The formation of the disulfide bridge creating the Rana box is itself a critical PTM that defines the structure of this compound. mdpi.commatrixscience.com This modification is crucial for the structural integrity of the C-terminal domain.
The study of these structural features provides a deeper understanding of how this compound and related peptides function, paving the way for the rational design of new antimicrobial agents.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ranatuerin-2 |
| Ranatuerin-2Pb |
| RPa |
| RPb |
| Brevinin-1 |
| Esculentin-1 |
| Nigrocin |
| Brevinin-2 |
Structure Activity Relationship Sar Studies of Ranatuerin 2prb
Rational Design and Chemical Synthesis of Ranatuerin-2PRb Analogues and Truncated Forms
The rational design of antimicrobial peptides (AMPs) like this compound is a targeted approach to enhance their therapeutic potential by modifying their natural sequences. nih.govnih.gov This process often involves creating truncated forms, which are shorter versions of the peptide, or introducing specific amino acid substitutions. nih.gov The primary method for producing these designed peptides is solid-phase peptide synthesis (SPPS), which allows for the precise, sequential addition of amino acids to build the desired peptide chain. nih.govresearchgate.net
Table 1: Designed Analogues and Truncated Forms of Ranatuerin Peptides
| Parent Peptide | Analogue/Truncated Form | Sequence | Modification Type | Reference |
|---|---|---|---|---|
| Ranatuerin-2Pb | RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Truncation (RT removed) | nih.gov |
| Ranatuerin-2Pb | RPb | SFLTTVKKLVTNLAAL-NH₂ | Truncation and Amidation | nih.gov |
| Ranatuerin-2-AW | R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncation and Amidation | nih.gov |
| Ranatuerin-2-AW | [Ser²³,²⁹]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | Amino Acid Substitution | nih.gov |
| Ranatuerin-2-AW | [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMK TAKNVAKNVAATLLDK LL -NH₂ | Substitution, Truncation, Amidation | nih.gov |
| Ranatuerin-2-AW | [Trp⁶,¹⁰]R2AW(1-22)-NH₂ | GFMDTW KNVAW NVAATLLDKLK-NH₂ | Substitution, Truncation, Amidation | nih.gov |
Impact of Amino Acid Substitutions on Specific Bioactivities
Altering the amino acid sequence of ranatuerin peptides has a profound effect on their biological activities. nih.gov Substitutions can enhance potency against specific pathogens, broaden the antimicrobial spectrum, or reduce unwanted side effects like hemolysis (damage to red blood cells). nih.govmdpi.com
In the study of Ranatuerin-2Pb, simple truncation yielded analogues with dramatically different activities. The analogue RPa showed a significant loss of antimicrobial activity against Candida albicans, MRSA, Enterococcus faecalis, and Pseudomonas aeruginosa compared to the parent peptide. nih.govnih.gov In contrast, the shorter, amidated analogue RPb retained a broad spectrum of antimicrobial activity against all tested microorganisms. nih.gov
For Ranatuerin-2-AW, a series of substitutions were made to optimize its function. nih.govnih.gov Replacing the two cysteine residues with serine ([Ser²³,²⁹]R2AW) did not significantly alter the antibacterial activity, suggesting the disulfide bridge was not essential. nih.gov More impactful was the design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, where substitutions were made to increase positive charge and hydrophobicity. This variant exhibited remarkably enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2-8 µM. nih.gov Conversely, substituting two alanine (B10760859) residues with tryptophan ([Trp⁶,¹⁰]R2AW(1-22)-NH₂) to increase hydrophobicity resulted in decreased antimicrobial activity compared to the lysine-substituted analogue. nih.gov These findings highlight that a precise balance of physicochemical properties, rather than a simple increase in one factor, is key to optimizing bioactivity.
Table 2: Minimum Inhibitory Concentration (MIC) of Ranatuerin Peptides and Analogues (in µM)
| Peptide | S. aureus | E. coli | C. albicans | MRSA | P. aeruginosa | Reference |
|---|---|---|---|---|---|---|
| Ranatuerin-2Pb | 8 | 16 | 16 | 16 | >64 | nih.gov |
| RPa | 32 | 64 | >64 | >64 | >64 | nih.gov |
| RPb | 8 | 8 | 16 | 8 | 32 | nih.gov |
| R2AW | 128 | >128 | >128 | 128 | >128 | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 4 | 8 | 8 | 2 | 8 | nih.gov |
Role of Cationicity, Hydrophobicity, and Amphipathicity in Mechanistic Activity
The antimicrobial action of this compound and related peptides is governed by three critical physicochemical properties: cationicity, hydrophobicity, and amphipathicity. imrpress.comnih.gov
Cationicity refers to the net positive charge of the peptide, conferred by basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg). mdpi.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids. imrpress.com
Hydrophobicity , or the presence of water-repelling amino acids, is crucial for the peptide to insert into and disrupt the lipid bilayer of the membrane. imrpress.comrsc.org
Amphipathicity is the spatial separation of charged/hydrophilic and hydrophobic residues, which allows the peptide to form structures like an α-helix with distinct polar and nonpolar faces. This structure is essential for interacting with the dual water/lipid environment of the cell membrane. mdpi.comimrpress.com
Studies on ranatuerin analogues demonstrate the importance of balancing these properties. The parent peptide Ranatuerin-2Pb has a net charge of +4, whereas its truncated analogues RPa and RPb both have a charge of +3. nih.gov Interestingly, the truncated analogue RPb, despite its lower charge, showed higher hydrophobicity than the parent peptide and retained potent activity. nih.gov The rational design of [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ was explicitly aimed at enhancing cationicity and hydrophobicity. nih.govnih.gov This modification led to a significant optimization of both antibacterial and anticancer activities, underscoring that a higher net positive charge combined with optimal hydrophobicity leads to superior bioactivity. nih.govnih.gov
Table 3: Physicochemical Properties of Ranatuerin Peptides and Analogues
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Reference |
|---|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 | nih.gov |
| RPa | +3 | 0.540 | N/A | nih.gov |
| RPb | +3 | 0.613 | N/A | nih.gov |
| R2AW | +4 | 0.364 | 0.493 | nih.gov |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | +6 | 0.433 | 0.547 | nih.gov |
Deconvolution of Structural Elements Contributing to Membrane-Targeting Mechanisms
The primary mechanism of action for most ranatuerin peptides is the disruption of the microbial cell membrane. nih.govmdpi.com The structural elements that contribute to this membrane-targeting ability have been systematically "deconvoluted" or broken down through the study of synthetic analogues.
A key structural feature of many ranatuerin peptides is an N-terminal amphipathic α-helix connected to a C-terminal cyclic domain, often called a "Rana box," formed by a disulfide bridge. nih.gov This helix has a hydrophobic face that promotes insertion into the lipid bilayer. nih.gov The initial interaction is driven by the electrostatic attraction of the peptide's positive charges to the anionic bacterial membrane. imrpress.com Following this initial binding, the peptide disrupts the membrane, potentially through models like pore formation (barrel-stave or toroidal pore) or the "carpet" model, where peptides accumulate on and dissolve the membrane. mdpi.commdpi.com
Studies on R2AW analogues revealed that the C-terminal disulfide bridge and the entire Rana box domain were "dispensable for the antibacterial activity." nih.govnih.gov The truncated analogue R2AW(1-22)-NH₂, which lacks this domain entirely but retains the α-helical region, maintained antimicrobial efficacy. nih.gov This suggests that the N-terminal α-helical domain is the primary structural element responsible for membrane disruption and bacterial killing. Similarly, the analogue RPb, derived from Ranatuerin-2Pb, demonstrated rapid bacterial killing through membrane permeabilization, further supporting the crucial role of the N-terminal sequence. nih.govnih.gov
Mechanisms of Action Moa of Ranatuerin 2prb and Its Analogues
Membrane Interaction and Permeabilization Models (e.g., Pore Formation, Carpet Model)
The fundamental mechanism of ranatuerin peptides involves a direct interaction with the lipid bilayer of microbial membranes. While the precise model of membrane disruption for Ranatuerin-2Pb has not been definitively elucidated, its rapid permeabilization effects are consistent with pore-forming mechanisms, such as the toroidal pore or barrel-stave models. These models propose that the peptides insert into the membrane and aggregate to form channels, leading to the leakage of essential ions and metabolites and ultimately, cell death researchgate.net.
In the toroidal pore model , the inserted peptides associate with lipid headgroups, inducing the lipid monolayer to bend continuously through the pore, thus creating a channel lined by both peptides and lipid headgroups nih.gov. In the barrel-stave model , peptides bundle together within the membrane to form a pore with a hydrophilic core, resembling the staves of a barrel nih.gov.
Alternatively, the carpet model proposes that peptides accumulate on the surface of the membrane, parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, causing micellization and catastrophic loss of membrane integrity researchgate.net. The rapid, concentration-dependent membrane permeabilization observed with Ranatuerin-2Pb and its analogues aligns well with mechanisms that involve pore formation nih.gov.
Biophysical studies have been crucial in characterizing the structural and functional aspects of Ranatuerin-2Pb and its analogues. Circular Dichroism (CD) spectroscopy reveals that these peptides are largely unstructured in aqueous solutions but adopt a distinct α-helical secondary structure in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or liposomes designed to mimic bacterial membranes nih.gov.
The α-helical content is essential for the peptide's amphipathic nature, allowing it to interact with both the hydrophobic lipid tails and the hydrophilic head groups of the cell membrane. For instance, both Ranatuerin-2Pb and its truncated analogue RPb show a high proportion of helical structure in environments mimicking S. aureus and E. coli membranes nih.gov. Helical wheel projections predict that these peptides have a distinct hydrophobic face, which facilitates insertion into the lipid bilayer, and a hydrophilic face that can interact with the aqueous environment or line a pore researchgate.net.
| Peptide | Environment | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | 50% TFE/H₂O | 49.6 | 14.0 | 12.5 | 23.9 |
| S. aureus LUVs | 40.3 | 17.0 | 14.0 | 28.7 | |
| E. coli LUVs | 32.1 | 22.2 | 15.2 | 30.5 | |
| RPb (Analogue) | 50% TFE/H₂O | 50.1 | 13.7 | 12.5 | 23.7 |
| S. aureus LUVs | 38.9 | 17.6 | 14.1 | 29.4 | |
| E. coli LUVs | 37.5 | 18.1 | 14.2 | 30.2 |
Data derived from Circular Dichroism (CD) spectra analysis. LUVs (Large Unilamellar Vesicles) are used to mimic bacterial membranes. nih.gov
The capacity of Ranatuerin-2Pb and its analogues to permeabilize bacterial membranes has been quantified using cellular permeability assays. The SYTOX™ Green nucleic acid stain is a fluorescent dye that cannot penetrate the intact membranes of living cells. Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and produces a strong fluorescent signal nih.govnih.gov.
Studies using this assay on Staphylococcus aureus demonstrated that Ranatuerin-2Pb causes a rapid and concentration-dependent increase in membrane permeability. At four times its minimum inhibitory concentration (4x MIC), the peptide induced an instantaneous permeabilization effect comparable to that of melittin, a potent pore-forming peptide used as a positive control nih.gov. This rapid action underscores a mechanism based on the physical disruption of the cell membrane rather than the inhibition of metabolic processes. Research on Ranatuerin-2Pb has primarily focused on its membranolytic activity, and there is currently no evidence to suggest that it translocates into the cytoplasm to interact with specific intracellular targets nih.govsemanticscholar.org.
Molecular Determinants of Target Selectivity (e.g., Bacterial vs. Eukaryotic Cell Membranes)
An essential characteristic of effective antimicrobial peptides is their ability to selectively target microbial cells over host (eukaryotic) cells. This selectivity is often governed by differences in membrane composition. Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol (PG), which impart a net negative charge, whereas mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and contain cholesterol, resulting in a neutral outer surface nih.govnih.gov.
In contrast, the truncated analogue RPb, which lacks the C-terminal "Rana box" disulfide loop and has a slightly lower net charge and hydrophobicity, displays a marked decrease in hemolytic activity while retaining broad-spectrum antimicrobial potency. This results in a significantly improved therapeutic index for RPb, highlighting that modifications to the peptide's structure, particularly at the C-terminus, are crucial determinants of target cell selectivity mdpi.comnih.gov.
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) | Hemolytic Activity (HC₅₀ in µM) |
|---|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 | 16.11 |
| RPb | +3 | 0.613 | 0.293 | 178.0 |
HC₅₀ is the peptide concentration causing 50% hemolysis of red blood cells. A higher HC₅₀ value indicates lower hemolytic activity and better selectivity. nih.govresearchgate.net
Modulation of Specific Biological Pathways within Target Microorganisms or Cells
The available research indicates that the primary mechanism of action for Ranatuerin-2Pb and its analogues is the physical disruption of the cell membrane's integrity mdpi.comnih.gov. This membranolytic action is a hallmark of many α-helical antimicrobial peptides and leads to a rapid, non-specific killing of the target microorganism by causing the leakage of cellular contents nih.gov.
To date, there are no specific reports suggesting that Ranatuerin-2Pb or its derivatives modulate specific intracellular biological pathways. Their mode of action does not appear to involve the inhibition of DNA, RNA, or protein synthesis, which are common targets for conventional antibiotics and some other classes of antimicrobial peptides mdpi.com. The efficacy of Ranatuerin-2Pb is attributed to its ability to compromise the fundamental barrier function of the cell membrane, a mechanism that is less likely to induce microbial resistance compared to pathway-specific inhibitors nih.gov. While some antimicrobial peptides are known to have immunomodulatory roles or other intracellular effects, these functions have not been documented for Ranatuerin-2PRb or its close analogues researchgate.netnih.gov.
Biological Activities of Ranatuerin 2prb in Research Models
Anticancer Activity in In Vitro Models
Induction of Apoptosis and Cell Cycle Arrest Pathways
Research has shown that some antimicrobial peptides can induce apoptosis, or programmed cell death, in cancer cells. oncotarget.comnih.gov This process is a crucial mechanism for controlling cell proliferation and eliminating damaged or unwanted cells. nih.gov The induction of apoptosis can occur through various signaling pathways, often involving the activation of caspases, a family of protease enzymes that play a central role in the execution of apoptosis. frontiersin.orgmdpi.com
Anticancer peptides can trigger apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. mdpi.com The intrinsic pathway is often characterized by changes in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. mdpi.com This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. mdpi.commdpi.com
In addition to apoptosis, some peptides can cause cell cycle arrest, a process that halts cell division at specific checkpoints. nih.gov This can be a response to cellular stress or DNA damage and is regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, arrest at the G2/M phase of the cell cycle can be triggered by the downregulation of key regulatory proteins like Cyclin B1 and CDK1. mdpi.com The tumor suppressor protein p53 also plays a critical role in orchestrating cell cycle arrest and apoptosis in response to cellular damage. nih.govmdpi.com
While the specific mechanisms of Ranatuerin-2PRb in inducing apoptosis and cell cycle arrest are still under detailed investigation, the broader family of ranatuerin peptides has demonstrated promising anticancer properties, including the ability to induce early apoptosis. smolecule.com
Membrane-Targeting Effects on Cancer Cell Lines
A key feature of many antimicrobial peptides, including those in the ranatuerin family, is their ability to selectively target and disrupt the membranes of cancer cells. nih.govbio-integration.org This selectivity is attributed to the differences in the composition of cancer cell membranes compared to normal, healthy cells. oncotarget.com Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine, O-glycosylated mucins, and heparin sulfates on their outer surface. oncotarget.combio-integration.org
The cationic nature of peptides like this compound allows for an initial electrostatic attraction to the negatively charged cancer cell membranes. imrpress.com Following this initial binding, the amphipathic structure of the peptide facilitates its insertion into and disruption of the lipid bilayer. smolecule.com This can lead to the formation of pores or a "carpet-like" disruption of the membrane, resulting in increased permeability, leakage of cellular contents, and ultimately, cell death (lysis). bio-integration.orgmdpi.com This rapid, membrane-disrupting mechanism is a significant advantage as it may reduce the likelihood of cancer cells developing resistance. bio-integration.org
The table below summarizes the membrane-targeting effects observed in various anticancer peptides, which are believed to be similar to the mechanisms of this compound.
| Peptide Family | Proposed Mechanism of Action on Cancer Cells | Reference |
| Magainins | Induce cell death via membrane pore formation. | explorationpub.com |
| Cecropins | Potentiate lytic effects due to increased membrane fluidity in some cancer cells. | oncotarget.com |
| Melittin | Disrupts cellular membranes and induces apoptotic pathways. | nih.gov |
| Aureins | Exert cytotoxic effects against cancer cell lines. | nih.gov |
In Vivo Efficacy Studies in Mechanistic Animal Models (e.g., Galleria mellonella waxworm model)
To assess the potential therapeutic efficacy of novel compounds in a living organism, researchers often utilize in vivo models. The Galleria mellonella (greater wax moth) larva is an increasingly popular non-mammalian model for studying microbial infections and evaluating the in vivo activity of antimicrobial agents. researchgate.netmdpi.comnih.gov This model offers several advantages, including a low cost, ease of handling, and an innate immune system that shares functional similarities with that of mammals. nih.gov Importantly, G. mellonella larvae can be incubated at 37°C, a physiologically relevant temperature for human pathogens. researchgate.net
In the context of antimicrobial peptide research, the G. mellonella model has been used to evaluate the in vivo efficacy of peptides against bacterial infections. mdpi.comnih.gov For example, studies have shown that certain peptides can decrease the mortality of larvae infected with pathogenic bacteria like Staphylococcus aureus. mdpi.comnih.gov The model allows for the assessment of a compound's ability to reduce the bacterial load in the hemolymph (the insect equivalent of blood) and improve the survival rate of the infected larvae. nih.gov
While specific in vivo studies focusing solely on this compound in the G. mellonella model are not extensively detailed in the provided context, research on related ranatuerin peptides and their analogues has demonstrated the utility of this model. For instance, an analogue of a ranatuerin peptide, RPb, was shown to decrease the mortality of S. aureus-infected Galleria mellonella larvae. mdpi.comnih.gov Furthermore, a modified ranatuerin-2 (B1576050) peptide, [Lys4,19, Leu20]R2AW(1-22)-NH2, has shown potential in vivo efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model. mdpi.com These findings suggest that the G. mellonella model is a valuable tool for the preclinical evaluation of the in vivo therapeutic potential of peptides from the ranatuerin family.
The table below presents findings from in vivo studies using the Galleria mellonella model for antimicrobial peptide evaluation.
| Peptide/Analogue | Pathogen | Key In Vivo Finding in G. mellonella | Reference |
| RPb (Ranatuerin-2Pb analogue) | Staphylococcus aureus | Decreased mortality of infected larvae. | mdpi.comnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 (Ranatuerin-2-AW analogue) | Methicillin-resistant Staphylococcus aureus (MRSA) | Showed potential in vivo efficacy. | mdpi.com |
| Various bacteriophages | Multi-drug resistant Gram-negative bacteria | Phage cocktail treatment led to a high survival rate and reduced bacterial count in the hemolymph. | nih.gov |
Analytical and Methodological Advancements in Ranatuerin 2prb Research
Advanced Chromatographic Techniques for Peptide Purification and Characterization (e.g., Reversed-Phase HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone technique for the purification and characterization of ranatuerin peptides. nih.gov This high-resolution chromatographic method separates molecules based on their hydrophobicity, making it exceptionally well-suited for separating complex mixtures of peptides from crude frog skin secretions or synthetic reaction mixtures. nih.govnih.gov
In the study of Ranatuerin-2Pb, a novel peptide from the skin secretion of the frog Rana pipiens, RP-HPLC was critical for achieving a purity of over 95% for the synthesized peptide and its truncated analogues, RPa and RPb. nih.gov This level of purity is essential for accurate subsequent biological and structural analyses. The technique's ability to separate peptides that may differ by only a single amino acid ensures the homogeneity of the sample, which is a prerequisite for reliable characterization. nih.gov
The retention time of a peptide in an RP-HPLC column is influenced by its amino acid composition and sequence, providing initial characterization data. researchgate.net The physicochemical properties of Ranatuerin-2Pb and its analogues, which influence their chromatographic behavior, were determined and are summarized in the table below. nih.gov
| Peptide | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
| Ranatuerin-2Pb | +4 | 0.486 | 0.368 |
| RPa | +3 | 0.540 | 0.419 |
| RPb | +3 | 0.613 | 0.505 |
This interactive table summarizes the physicochemical properties of Ranatuerin-2Pb and its analogues, which are key determinants of their behavior in RP-HPLC.
High-Resolution Mass Spectrometry for Identification and Structural Confirmation
Following purification by RP-HPLC, high-resolution mass spectrometry (MS) is employed for the definitive identification and structural confirmation of ranatuerin peptides. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing biomolecules like peptides, as it allows for the determination of their molecular mass with high accuracy and precision without causing fragmentation.
For Ranatuerin-2Pb and its analogues, ESI-MS was used to confirm that the experimentally determined molecular masses matched the theoretical masses calculated from their amino acid sequences. nih.gov This step is crucial to verify that the correct peptide was synthesized and that any post-translational modifications, such as the formation of a disulfide bond in Ranatuerin-2Pb, have occurred as expected. nih.gov This confirmation provides unequivocal evidence of the peptide's identity and primary structure.
Quantitative PCR and Gene Expression Analysis for Transcript Abundance
Understanding the biological context of Ranatuerin-2PRb requires analyzing the expression of its corresponding gene. Quantitative Polymerase Chain Reaction (qPCR), specifically reverse transcription qPCR (RT-qPCR), is a powerful technique for detecting and quantifying mRNA transcript levels in various tissues and under different conditions. researchgate.netuvic.ca
Before qPCR can be performed, the cDNA sequence encoding the peptide precursor must be identified. This is typically achieved through molecular "shotgun" cloning from a cDNA library created from the frog's skin secretion mRNA. nih.govmdpi.com This process has been successfully used to identify the precursor cDNAs for numerous ranatuerin-2 (B1576050) peptides, including Ranatuerin-2Pb from Rana pipiens and Ranatuerin-2-AW from Amolops wuyiensis. nih.govmdpi.com
Once the sequence is known, a semi-quantitative RT-PCR system can be established to measure mRNA concentrations. Research on the Japanese mountain brown frog, Rana ornativentris, utilized this method to study the expression of genes encoding preproranatuerin-2Ob and -2Oe. nih.gov The findings revealed that the expression is developmentally regulated; the mRNA transcripts were only detectable after the onset of metamorphosis, peaking at the metamorphic climax. nih.gov In adult frogs, low levels of these transcripts were found in the small intestine and skeletal muscle, indicating tissue-specific expression. nih.gov
Further studies involving Ranatuerin-2PRc in tadpoles of Rana [Lithobates] catesbeiana showed a significant twofold increase in its mRNA abundance in the olfactory epithelium following certain treatments, highlighting how transcript levels can be influenced by external stimuli. uvic.ca
Biophysical and Spectroscopic Methods for Mechanistic Investigations
To understand how this compound and related peptides function, particularly their interaction with microbial membranes, researchers utilize various biophysical and spectroscopic techniques. These methods provide insights into the peptide's secondary structure, which is often crucial for its antimicrobial activity.
Circular Dichroism (CD) spectroscopy is a primary tool for evaluating the secondary structure of peptides in different environments. nih.gov The conformation of peptides like Ranatuerin-2Pb was evaluated using CD spectroscopy to determine their structure, for instance, whether they adopt an α-helical, β-sheet, or random coil conformation. nih.gov This is often done in aqueous buffer solutions to mimic the physiological environment and in the presence of membrane-mimicking solvents (like trifluoroethanol) or lipid vesicles to simulate the peptide's interaction with a bacterial cell membrane. The adoption of a more ordered structure, such as an α-helix, upon interacting with a membrane-like environment is a common characteristic of many antimicrobial peptides and is a key aspect of their mechanism of action. nih.gov
Comparative and Evolutionary Aspects of Ranatuerin 2 Peptides
Interspecies Diversity and Sequence Conservation within the Ranatuerin-2 (B1576050) Family
The Ranatuerin-2 family of peptides exhibits considerable diversity in its primary structure across different amphibian species. mdpi.com While peptides from one species are seldom identical in amino acid sequence to those in another, even among closely related species, certain structural motifs are conserved. core.ac.uk The primary structures of Ranatuerin-2 peptides are generally poorly conserved, with notable variations including residue deletions. mdpi.comnih.gov However, a key conserved feature in many Ranatuerin-2 peptides is the presence of two cysteine residues that form a disulfide bridge, creating a cyclic heptapeptide (B1575542) domain at the C-terminus, often referred to as the "Rana box". nih.govnih.gov This feature is also common in other ranid frog peptide families like brevinin-1, brevinin-2, esculentin-1, and esculentin-2. nih.govmdpi.com
The following table provides a comparative look at the amino acid sequences of Ranatuerin-2 peptides from different frog species, illustrating both the diversity and the conserved elements within the family.
| Peptide Name | Species of Origin | Amino Acid Sequence | Reference |
|---|---|---|---|
| Ranatuerin-2PRb | Rana pretiosa | GILDTFKGVAKGVAKDLAVHMLENLKCKMTGC | nsf.gov |
| Ranatuerin-2CSa | Rana cascadae | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC | elkhornsloughctp.org |
| Ranatuerin-2Lb | Rana luteiventris | GILGSLKGVAKGVAKDLASKLLDKLKCKITGC | uniprot.org |
| Ranatuerin-2R | Pelophylax ridibundus | AVNIPFKVKFRCKAAFC | uniprot.org |
| Ranatuerin-2PLx | Pelophylax species | GLLGSVKGIAKGVAGQLLGKLSKCKISGC | nih.gov |
| Ranatuerin-2-AW | Amolops wuyiensis | GFLEDIKSVAKKVADELAKKLGDKLKCKFTGC | nih.gov |
Phylogenetic Relationships and Evolutionary Trajectories of Ranatuerin-2 Genes
The molecular heterogeneity of the Ranatuerin-2 family serves as a valuable tool for exploring the phylogenetic and evolutionary relationships between frog species. researchgate.net Cladistic analyses based on the amino acid sequences of Ranatuerin-2 peptides have been shown to be largely consistent with phylogenies derived from mitochondrial DNA sequencing. elkhornsloughctp.org For example, such analyses have helped to delineate distinct clades within the Amerana species group of frogs, suggesting a sister-group relationship between Rana cascadae and Rana muscosa, and between Rana draytonii and Rana boylii. elkhornsloughctp.org
The evolution of the Ranatuerin-2 gene family is thought to have involved numerous gene duplication events followed by divergence of the resulting paralogous genes. elkhornsloughctp.orgoup.com This process has led to the expression of multiple, structurally distinct Ranatuerin-2 peptides within a single species in some cases. elkhornsloughctp.org The nucleotide sequences of cDNAs encoding the precursors of these peptides reveal a conserved structural organization, which points to a common ancestral gene. core.ac.uk The remarkable diversity of these peptides is believed to have arisen through repeated duplications of this ancestral gene, followed by mutations accumulating in the region encoding the mature peptide. nsf.gov
Studies investigating the evolutionary history of Ranatuerin-2 loci have also uncovered evidence of positive selective sweeps. nih.gov For example, research on the northern leopard frog (Rana pipiens) has shown that a single allele at the Ranatuerin-2 locus became fixed in the population due to positive selection. nih.gov Interestingly, a paralogous locus, Ranatuerin-2b, also showed strong evidence of at least one selective sweep, indicating that such adaptive evolution may be a common feature for ranatuerin loci. nih.gov These selective events are likely driven by the need to adapt to new or changing pathogenic threats in the environment. researchgate.netnih.gov
Ecological Role and Evolutionary Pressures Shaping Amphibian Peptide Repertoires
Amphibian skin peptides, including the Ranatuerin-2 family, play a crucial ecological role as a primary defense mechanism. acs.org The skin of amphibians is a vital organ for respiration and osmoregulation, and it is constantly exposed to a wide range of environmental microbes. nih.govnih.gov The secretion of antimicrobial peptides provides a potent and rapid chemical shield against potential pathogens such as bacteria and fungi. frontiersin.orgmdpi.com The broad-spectrum antimicrobial activity of many Ranatuerin-2 peptides underscores their importance in preventing infections. elkhornsloughctp.orggoogle.com
The immense diversity observed in amphibian peptide repertoires is thought to be a direct consequence of the strong evolutionary pressures exerted by pathogens. researchgate.netnih.gov The "evolutionary arms race" between host and pathogen is a significant driver of the rapid evolution and diversification of these defense peptides. researchgate.net As pathogens evolve to evade the host's immune defenses, there is a corresponding selective pressure on the host to generate novel peptide variants with enhanced or altered antimicrobial activity. oregonstate.edu This co-evolutionary dynamic helps to explain the high degree of interspecies variation in AMPs, as different species are likely to be exposed to different microbial communities and pathogenic pressures in their respective ecological niches. mdpi.com
Furthermore, the variation in peptide profiles, even within a single species, may be linked to specific environmental factors and pathogen prevalence. frontiersin.org For example, the composition of host defense peptides has been shown to vary with color patterns in the red-eyed treefrog, which may reflect different selective pressures in different microhabitats. frontiersin.org The ability of amphibians to produce a diverse cocktail of peptides, each with a potentially different spectrum of activity, likely provides a more robust defense against a wider range of microorganisms. imrpress.com
Computational Design and Engineering of Ranatuerin 2prb Analogues
De Novo Peptide Design Principles and Algorithm Development
De novo peptide design involves the creation of novel peptide sequences with desired properties without relying on a direct template from nature. nih.gov This approach is guided by fundamental principles of protein and peptide structure, such as hydrophobicity, charge, amphipathicity, and secondary structure propensity. wustl.eduimrpress.com For a peptide like Ranatuerin-2PRb, with the sequence GILDTFKGVAKGVAKDLAVHMLENLKCKMTGC, de novo design algorithms would aim to optimize these properties to enhance its antimicrobial activity. nsf.gov
Key principles in the de novo design of AMPs like this compound analogues include:
Cationicity : Increasing the net positive charge of the peptide can enhance its initial electrostatic attraction to the negatively charged bacterial membranes. This is often achieved by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (K) or arginine (R).
Amphipathicity : The spatial separation of hydrophobic and hydrophilic residues, leading to an amphipathic structure (often an α-helix), is a hallmark of many AMPs. This arrangement facilitates the interaction with and disruption of the lipid bilayer. nih.gov
Helical Propensity : Many ranatuerin peptides, including analogues of Ranatuerin-2Pb, form an α-helical structure in membrane-mimicking environments, which is believed to be important for their function. nih.gov Algorithms can be used to predict and enhance the helical content of designed sequences.
The development of algorithms for de novo peptide design often incorporates machine learning models trained on large databases of known AMPs and their activities. mdpi.combiorxiv.org These models can identify patterns in sequence and structure that correlate with high antimicrobial potency and low hemolytic activity. For instance, a quantitative structure-activity relationship (QSAR) analysis can reveal that substitutions in the polar face of an amphipathic peptide with more polar residues can enhance antimicrobial effect by increasing amphipathicity. nih.gov
| Design Principle | Application to this compound Analogue Design | Desired Outcome |
| Increased Cationicity | Substitution of neutral/acidic residues with Lysine (K) or Arginine (R). | Enhanced binding to bacterial membranes. |
| Optimized Hydrophobicity | Strategic placement of hydrophobic residues like Leucine (L), Isoleucine (I), and Valine (V). | Improved membrane insertion and disruption. |
| Enhanced Amphipathicity | Segregation of hydrophobic and hydrophilic residues to form a distinct polar and non-polar face. | Increased membrane activity and potential for pore formation. |
| Stabilized α-Helical Structure | Introduction of helix-promoting residues like Alanine (B10760859) (A). | Maintained or improved mechanism of action. |
Rational Design Strategies for Optimizing Bioactivity Based on SAR Data
Rational design leverages existing structure-activity relationship (SAR) data to make targeted modifications to a known peptide sequence, such as this compound, to improve its biological profile. mdpi.com Studies on analogues of related ranatuerin peptides provide valuable insights that can guide the rational design of this compound analogues.
A study on Ranatuerin-2Pb demonstrated that truncation and amidation significantly impact antimicrobial activity. nih.gov The truncated and amidated analogue, RPb, showed retained broad-spectrum antimicrobial activity, suggesting that the C-terminal "Rana box" might not be essential for the antimicrobial action of all ranatuerin-2 (B1576050) peptides. nih.gov Similarly, research on Ranatuerin-2-AW (R2AW) revealed that removing the disulfide bridge and the Rana box did not diminish its antibacterial activity. nih.gov
Key rational design strategies applicable to this compound include:
Truncation : Systematically removing residues from the N- or C-terminus can identify the minimal active core of the peptide. For instance, creating a truncated analogue of this compound that removes the C-terminal cyclic domain could be a starting point.
Residue Substitution : Based on SAR data, specific amino acids can be substituted to enhance desired properties. For example, substituting an acidic residue with a cationic one can increase the net positive charge and antimicrobial potency. nih.gov
Amidation : C-terminal amidation can increase the net positive charge and protect the peptide from degradation by carboxypeptidases, often leading to enhanced biological activity.
The following table summarizes the design and observed effects of analogues of a related peptide, Ranatuerin-2Pb. nih.gov
| Peptide | Sequence | Modification from Parent | Net Charge | Hydrophobicity (H) | Key Finding |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | - | +4 | 0.486 | Broad-spectrum antimicrobial activity. |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | C-terminal truncation (removed RT) | +3 | 0.540 | Lost activity against several microbial strains. |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | C-terminal truncation and amidation | +3 | 0.613 | Retained broad-spectrum antimicrobial activity. |
These findings suggest that for this compound, a rational design approach could involve creating truncated and amidated analogues to potentially enhance activity and simplify synthesis.
Molecular Dynamics Simulations and Docking Studies for Predictive Modeling of Peptide-Target Interactions
Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interactions between a peptide and its biological target, such as a bacterial membrane. kaust.edu.sadatadryad.org These methods provide atomistic-level insights into the conformational changes a peptide undergoes upon membrane binding and the mechanism of membrane disruption. biorxiv.org
For this compound analogues, MD simulations can be employed to:
Predict Secondary Structure : Simulate the peptide in different environments (aqueous vs. membrane-mimicking) to predict its folding into an α-helix or other secondary structures. Studies on related peptides show a tendency to form α-helices in membrane-like environments. nih.gov
Analyze Peptide-Membrane Interactions : Model the binding and insertion of the peptide into a lipid bilayer representative of a bacterial membrane. This can reveal key residues involved in the interaction and the extent of membrane perturbation.
Assess Stability of Analogues : Compare the structural stability of designed analogues in a membrane environment to predict their potential for activity.
Molecular docking studies can be used to predict the preferred orientation and binding affinity of this compound analogues to specific membrane components or other potential molecular targets. plos.org The combination of docking to generate an initial complex followed by MD simulations to refine the interaction and assess its stability is a common and effective workflow. plos.org
The insights gained from these predictive models can guide the selection of the most promising analogues for chemical synthesis and experimental validation, thereby accelerating the drug discovery process. nih.gov
Future Research Directions and Translational Potential of Ranatuerin 2prb
Elucidation of Novel Molecular Targets and Signaling Pathways in Biological Systems
While the membrane-disrupting capabilities of ranatuerin peptides are a known aspect of their antimicrobial action, a deeper investigation into their interactions with specific molecular targets is warranted. nih.govnih.gov Future research should aim to move beyond the general mechanism of membrane permeabilization to identify precise molecular binding partners and the subsequent signaling cascades that are triggered within target cells. For instance, studies on other antimicrobial peptides (AMPs) have revealed that their functions are not limited to simply lysing cell membranes; they can also modulate host immune responses and interfere with intracellular processes. imrpress.comnih.govnih.gov
A critical area of inquiry is the potential for Ranatuerin-2PRb and its analogues to interact with specific receptors on both microbial and mammalian cells. Investigating its effects on inflammatory pathways, such as those mediated by Toll-like receptors (TLRs), could reveal immunomodulatory properties. researchgate.netnsf.gov A recent study on a related peptide, Ranatuerin-2PN, demonstrated its ability to neutralize lipopolysaccharide (LPS) and inhibit the resulting inflammatory response, suggesting that this compound may possess similar anti-inflammatory potential. nih.gov Furthermore, exploring its impact on cellular processes like apoptosis, cell cycle regulation, and signal transduction in cancer cells could open up new avenues for its application in oncology, as has been seen with other ranatuerin peptides like Ranatuerin-2PLx. nih.gov
Development of Advanced Delivery Systems for Experimental Research Applications
A significant hurdle in harnessing the full potential of peptide-based therapeutics is their inherent limitations, such as susceptibility to degradation by proteases and potential cytotoxicity. nih.govfrontiersin.org Advanced delivery systems can help overcome these challenges, enhancing the stability and target-specificity of this compound for experimental research. nih.govmdpi.com
Future research should focus on encapsulating this compound within various nanocarriers. Lipid-based nanoparticles, polymeric nanoparticles, and hydrogels are promising options that can protect the peptide from enzymatic degradation and control its release. nih.govnih.gov These delivery systems can be further functionalized with targeting ligands to direct the peptide to specific sites of infection or disease, thereby increasing efficacy and minimizing off-target effects. mdpi.comnih.gov Another innovative approach involves DNA- or RNA-based delivery systems, where the genetic sequence encoding the peptide is delivered to host cells, which then produce the peptide in situ. nih.govnih.gov Such strategies could provide a sustained local concentration of the peptide, which is particularly advantageous for treating chronic or localized infections.
Exploration of Synergistic Effects with Other Bioactive Compounds or Antimicrobials
The investigation of synergistic interactions between this compound and other bioactive molecules represents a promising strategy to enhance its antimicrobial efficacy and combat drug resistance. mdpi.com Combining this compound with conventional antibiotics could lower the required concentration of both agents, potentially reducing toxicity and slowing the development of resistance. mdpi.commdpi.com
Future studies should systematically screen for synergistic effects with a wide range of compounds. This could include other antimicrobial peptides, such as temporins, which have shown synergy with other peptides in inhibiting bacterial growth. imrpress.com For example, combining nisin with citric acid has been shown to have superior antibacterial activity against certain bacteria due to increased cell damage. mdpi.com Research could explore whether this compound, when paired with compounds that disrupt the bacterial outer membrane or inhibit efflux pumps, exhibits enhanced activity against multidrug-resistant pathogens. mdpi.com Such combinations could prove effective against challenging infections, including those forming biofilms. nih.govnih.gov
Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Holistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is crucial to integrate multi-omics data. nih.govebi.ac.uk Transcriptomic analysis of cells treated with this compound can reveal changes in gene expression, providing insights into the cellular pathways affected by the peptide. nih.govint-res.comfrontiersin.org This approach can help identify the full spectrum of genes and signaling networks that are modulated, moving beyond the immediate effects on cell viability. nih.gov
Proteomic studies can identify the proteins that directly interact with this compound or whose expression levels are altered upon treatment. bio-world.com This can help in pinpointing specific molecular targets and understanding the downstream consequences of these interactions. By combining transcriptomic and proteomic data, researchers can construct a more complete picture of the peptide's mechanism of action. frontiersin.orgresearchgate.netnih.gov This integrated "precision omics" approach is essential for translating the initial findings on this compound into targeted therapeutic strategies. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
